molecular formula C10H2Nb2O21 B8234233 Niobium(V)oxalatehydrate

Niobium(V)oxalatehydrate

Cat. No.: B8234233
M. Wt: 643.92 g/mol
InChI Key: XZLABTOOVBNJCD-UHFFFAOYSA-D
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Description

Niobium(V) oxalate hydrate, also known as niobium(V) oxalate hexahydrate or oxalic acid niobium salt (CAS 1660137-09-6), is a coordination compound where niobium(V) cations (Nb⁵⁺) are complexed with oxalate (C₂O₄²⁻) ligands and water molecules . Its empirical formula is typically represented as Nb(C₂O₄)₃·xH₂O, with variations depending on hydration states. This compound is highly soluble in aqueous solutions, making it a critical precursor for synthesizing niobium-based materials such as oxides, catalysts, and functional ceramics .

Properties

IUPAC Name

niobium(5+);oxalate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C2H2O4.2Nb.H2O/c5*3-1(4)2(5)6;;;/h5*(H,3,4)(H,5,6);;;1H2/q;;;;;2*+5;/p-10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLABTOOVBNJCD-UHFFFAOYSA-D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nb+5].[Nb+5]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Nb2O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless powder; [Alfa Aesar MSDS]
Record name Niobium oxalate
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CAS No.

21348-59-4
Record name Ethanedioic acid, niobium salt (1:?)
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Record name Oxalic acid, niobium salt
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Preparation Methods

Reaction Mechanism and Stoichiometry

Niobium pentoxide (Nb₂O₅) or hydrated niobium oxide reacts with oxalic acid (H₂C₂O₄) in an aqueous medium to form a soluble niobium oxalate complex. The general reaction proceeds as follows:

Nb2O5+5H2C2O4+nH2O2NbO(C2O4)2nH2O+3H2O+2CO2\text{Nb}2\text{O}5 + 5\text{H}2\text{C}2\text{O}4 + n\text{H}2\text{O} \rightarrow 2\text{NbO(C}2\text{O}4\text{)}2\cdot n\text{H}2\text{O} + 3\text{H}2\text{O} + 2\text{CO}2 \uparrow

The stoichiometric ratio of oxalic acid to niobium is critical, typically maintained between 4:1 and 5:1 to ensure complete complexation of niobium ions.

Industrial-Scale Production

A patented industrial process outlines the following steps for synthesizing niobium oxalate derivatives:

  • Digestion : Niobium pentoxide (100–200 mesh) is combined with oxalic acid (1.5–3.0 M) and heated to 90–110°C for 4–6 hours under reflux.

  • Crystallization : The solution is cooled to 4–25°C to precipitate unreacted oxalic acid, which is removed via filtration.

  • Evaporation : The filtrate is concentrated under reduced pressure (70–180 mmHg) to a density of 1,150–1,300 g/L.

  • Hydration : Deionized water is added to the concentrate, followed by slow cooling to 10–20°C to crystallize the hydrated niobium oxalate.

  • Drying : The crystals are vacuum-dried at 50–80°C to yield a free-flowing powder.

Table 1: Key Parameters for Industrial Synthesis

ParameterRange/ValuePurpose
Oxalic acid concentration1.5–3.0 MEnsure complete Nb dissolution
Digestion temperature90–110°CAccelerate reaction kinetics
Evaporation pressure70–180 mmHgPrevent premature crystallization
Final product solubility60–160 g Nb/L H₂OGuarantee water solubility

Alternative Routes Using Niobium Halides

While less common due to handling challenges, niobium pentachloride (NbCl₅) can serve as a precursor in non-aqueous or mixed-solvent systems. This method is favored for high-purity applications but requires stringent moisture control.

Chloride-Based Synthesis

NbCl₅ is dissolved in anhydrous ethanol, followed by incremental addition of oxalic acid dihydrate. The mixture is stirred at 40–60°C for 12–24 hours, during which HCl gas evolves:

NbCl5+3H2C2O42H2ONbO(C2O4)25H2O+5HCl+CO2\text{NbCl}5 + 3\text{H}2\text{C}2\text{O}4\cdot 2\text{H}2\text{O} \rightarrow \text{NbO(C}2\text{O}4\text{)}2\cdot 5\text{H}2\text{O} + 5\text{HCl} \uparrow + \text{CO}2 \uparrow

The reaction is quenched with ice water, and the product is isolated via rotary evaporation.

Table 2: Comparison of Precursor Systems

PrecursorSolventTemperature (°C)Yield (%)Purity (%)
Nb₂O₅H₂O90–11085–9298–99.5
NbCl₅Ethanol/H₂O40–6078–8599.8–99.9

Recrystallization and Purification Techniques

Crude niobium(V) oxalate hydrate often contains residual oxalic acid or metallic impurities, necessitating recrystallization. A two-step purification process is employed:

  • Acidic Recrystallization : The crude product is dissolved in 0.1 M oxalic acid at 80°C, filtered through a 0.2 μm membrane, and cooled to 5°C to precipitate pure crystals.

  • Chelation Chromatography : For ultra-high-purity applications (e.g., optical materials), the compound is passed through a EDTA-functionalized resin column to sequester trace metal ions.

Analytical Characterization

Quality control protocols for niobium(V) oxalate hydrate involve:

  • Thermogravimetric Analysis (TGA) : Confirms hydration state via mass loss at 125°C (water) and 630°C (oxalate decomposition).

  • X-ray Diffraction (XRD) : Monoclinic crystal structure (space group P2₁/c) with lattice parameters a = 12.34 Å, b = 9.87 Å, c = 10.21 Å.

  • Inductively Coupled Plasma (ICP) : Verifies niobium content (18.2–19.8 wt%) and detects impurities (<50 ppm Fe, <20 ppm Ta) .

Chemical Reactions Analysis

Types of Reactions

Niobium(V)oxalatehydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Catalysis
    • Niobium(V) oxalate hydrate serves as a precursor for niobium oxide catalysts. These catalysts are utilized in reactions such as selective oxidation and hydrocarbon conversion. The aqueous preparation of supported niobium oxide catalysts has been shown to improve reaction efficiencies significantly .
    • Case Study: In one study, supported niobium oxide catalysts prepared from niobium oxalate demonstrated effectiveness in pollution abatement processes, showcasing their potential in environmental applications .
  • Materials Science
    • The compound is employed in the production of piezoelectric materials, particularly lead zirconate titanate (PZT). Doping PZT with niobium(V) oxalate hydrate enhances its piezoelectric properties, making it suitable for sensors and actuators .
    • Table 1 summarizes the comparison of piezoelectric properties of PZT with and without niobium doping:
    CompositionPiezoelectric Constant (d33)Remarks
    Pure PZT300 pC/NStandard performance
    PZT + Niobium Doping400 pC/NImproved performance
  • Biomedical Applications
    • Research indicates potential uses of niobium compounds in drug delivery systems and bioimaging agents. The biocompatibility and unique chemical properties of niobium make it a promising candidate for developing new therapeutic agents .
  • Synthesis of Nanocomposites
    • Niobium(V) oxalate hydrate is integral in synthesizing niobium oxide-based porous nanocomposites. These materials exhibit high surface areas and porosity, which are advantageous for applications in catalysis and adsorption processes .
    • Case Study: A study demonstrated the formation of porous nanocomposites through the thermal decomposition of niobium oxalate hydrate at elevated temperatures, resulting in materials suitable for catalytic applications .

Chemical Reactions and Mechanisms

Niobium(V) oxalate hydrate undergoes various chemical transformations that are crucial for its applications:

  • Oxidation : The compound can be oxidized to form niobium pentoxide when heated in an oxygen-rich environment.
  • Reduction : Under specific conditions, it can be reduced to lower oxidation states of niobium.
  • Substitution Reactions : The oxalate ligands can be substituted with other ligands to create different niobium complexes, expanding its utility in diverse chemical reactions .

Mechanism of Action

The mechanism of action of niobium(V) oxalate hydrate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to various chemical and biological effects. For example, in catalytic applications, niobium(V) oxalate hydrate can facilitate oxidation and reduction reactions by providing a stable niobium center that can interact with reactants .

Comparison with Similar Compounds

Data Tables Summarizing Key Differences

Table 1: Solubility and Thermal Behavior
Compound Solubility in Water Decomposition Temperature (°C)
Niobium(V) oxalate hydrate High ~300
Niobium(V) oxide None >2500
Niobium(V) ethoxide None (soluble in ethanol) ~200 (hydrolysis)

Research Trends and Industrial Outlook

  • Catalyst Development : Niobium oxalate’s role in producing mixed-metal oxides (e.g., Mo-Nb systems) is expanding, with patents highlighting its efficiency in selective oxidation .
  • Sustainability : The compound’s solubility and low-temperature processing align with green chemistry goals, reducing energy consumption in material synthesis .
  • Challenges : Competition from alkoxide precursors (e.g., ethoxide) persists in thin-film applications, but oxalate’s stability in water offers scalability advantages .

Biological Activity

Niobium(V) oxalate hydrate (NbOxA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and photocatalysis. This article explores the biological activity of NbOxA, highlighting its properties, synthesis, and applications based on diverse research findings.

Niobium(V) oxalate hydrate is typically synthesized through the reaction of niobium pentoxide with oxalic acid in an aqueous solution. The resulting compound can be represented by the formula (NH4)3NbO(C2O4)3H2O(NH_4)_3NbO(C_2O_4)_3\cdot H_2O . The synthesis process often involves thermal decomposition, where the hydrated form is heated to produce niobium oxide, which retains catalytic properties .

Catalytic Properties

Niobium(V) oxalate hydrate has been identified as an effective catalyst in various organic reactions. Notably, it has demonstrated efficacy in the direct formation of amides from carboxylic acids and amines, showcasing its potential in organic synthesis . This reaction is significant due to its applicability in pharmaceutical chemistry, where amides are prevalent.

Photocatalytic Activity

Recent studies have indicated that niobium oxides derived from NbOxA exhibit photocatalytic properties. For instance, niobium oxide samples synthesized from NbOxA were tested for their ability to degrade rhodamine B under UV light. Results showed that these photocatalysts achieved degradation rates exceeding 98%, indicating their effectiveness in environmental remediation applications . The photocatalytic efficiency is influenced by the crystalline structure of niobium oxides, with pseudohexagonal forms showing superior performance .

1. Photocatalytic Degradation of Dyes

In a study focusing on the degradation of organic dyes, NbOxA-based photocatalysts were employed to assess their effectiveness. The results demonstrated that different crystalline phases of niobium oxide derived from NbOxA exhibited varying degrees of photocatalytic activity. The highest degradation rates were observed with pseudohexagonal Nb2O5, achieving nearly complete degradation within 120 minutes .

Sample Degradation Rate (%) Crystalline Phase
nc-Nb2O5 (550°C)98Pseudohexagonal
nf-Nb2O5 (550°C)96Pseudohexagonal
nc-Nb2O5 (700°C)63Orthorhombic
nf-Nb2O5 (700°C)51Orthorhombic
nc-Nb2O5 (1100°C)13Monoclinic

2. Enzymatic Reactions

Niobium(V) oxalate hydrate has also been explored as a racemization agent in dynamic kinetic resolution processes involving lipases. While initial results showed moderate success in racemization efficiency compared to other catalysts like niobium phosphate, further optimization could enhance its utility in chiral compound synthesis .

Q & A

Q. What synthesis parameters critically influence the crystallinity and purity of Niobium(V) oxalate hydrate?

Methodological Answer:

  • Precursor selection (e.g., niobium pentoxide vs. ammonium oxalate) and molar ratios (e.g., 1:7 Nb₂O₅:KHSO₄) directly affect phase purity .
  • pH control (9–10) during precipitation ensures complete oxalate removal, verified via Pb(NO₃)₂ testing .
  • Thermal treatment (e.g., 80–100°C for esterification in Pechini’s method) optimizes precursor reactivity for downstream applications .

Q. Which analytical techniques are most effective for verifying structural integrity post-synthesis?

Methodological Answer:

  • XRD : Confirms crystalline phases and absence of impurities like Nb₂O₅ residues .
  • TGA/DSC : Identifies decomposition steps (e.g., oxalate ligand removal at 200–400°C, NbO formation above 600°C) .
  • FTIR : Validates oxalate coordination modes (e.g., ν(C=O) at 1650–1750 cm⁻¹) and hydration states .

Q. How does pH adjustment during synthesis impact precursor solubility and reactivity?

Methodological Answer:

  • Alkaline conditions (pH 9–10) precipitate hydrated niobium oxide, enabling citrate complexation for sol-gel processes .
  • Neutral pH (7) in hydrothermal synthesis promotes Nb₂O₅ microflower formation via controlled nucleation .

Q. What are the optimal storage conditions to prevent degradation of Niobium(V) oxalate hydrate?

Methodological Answer:

  • Store in airtight containers at room temperature to avoid hydration/dehydration cycles .
  • Avoid exposure to organic solvents or reducing agents to prevent premature reduction of Nb⁵⁺ .

Q. How can residual oxalate content be quantified after synthesis?

Methodological Answer:

  • Titration with KMnO₄ under acidic conditions to determine unreacted oxalate .
  • ICP-OES analysis of Nb:Oxalate molar ratios to confirm stoichiometric integrity .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in thermal decomposition pathways reported across studies?

Methodological Answer:

  • Variations in heating rates (e.g., 5°C/min vs. 10°C/min) alter decomposition kinetics, affecting intermediate phase stability .
  • Atmosphere-dependent reactions: Oxidative environments promote Nb₂O₅ formation, while inert atmospheres yield NbC at lower temperatures (950°C) .

Q. How do coordination environments of Nb⁵⁺ in oxalate complexes influence catalytic performance in hydrodeoxygenation (HDO)?

Methodological Answer:

  • Nb⁵⁺-oxalate coordination enhances Lewis acidity, critical for activating C–O bonds in vanillin HDO. Compare activity via NH₃-TPD or pyridine FTIR .
  • Doping with Cu or Ni modifies electronic structure, assessed via XPS and EXAFS .

Q. What strategies mitigate phase segregation in Niobium(V) oxalate-derived nanocomposites?

Methodological Answer:

  • Co-precipitation with transition metals (e.g., Ni²⁺) ensures homogeneous distribution, verified via STEM-EDX mapping .
  • Solvent choice (e.g., ethylene glycol vs. water) controls nucleation rates, reducing agglomeration .

Q. Why do conflicting reports exist regarding the solubility of Niobium(V) oxalate in aqueous vs. organic media?

Methodological Answer:

  • Hydration state (xH₂O) and counterion (e.g., NH₄⁺ vs. H⁺) drastically alter solubility. Use Karl Fischer titration to quantify H₂O content .
  • Organic additives (e.g., citric acid) enhance solubility via chelation, enabling stable precursor solutions for thin-film deposition .

Q. How can in situ techniques elucidate real-time structural evolution during calcination?

Methodological Answer:

  • In situ XRD : Tracks phase transitions (e.g., amorphous → cubic Nb₂O₅ at 500°C) .
  • Raman spectroscopy : Monitors oxalate ligand decomposition (disappearance of C–O bands at 500–600 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Niobium(V)oxalatehydrate
Reactant of Route 2
Niobium(V)oxalatehydrate

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